1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C15H10BrF3N2O2S and its molecular weight is 419.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, one compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly reduced the migration and invasion abilities of 4T1 cells after treatment .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby modulating downstream signaling pathways . The interaction between 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- and FGFRs involves binding to the ATP-binding site of the receptor, preventing autophosphorylation and subsequent activation of the receptor .
Cellular Effects
The effects of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- on various cell types have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . Additionally, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- has been observed to influence gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- exerts its effects primarily through the inhibition of FGFRs . By binding to the ATP-binding site of these receptors, the compound prevents their autophosphorylation and activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound may interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- in animal models have been shown to vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is metabolized through various pathways in the body. Enzymes such as cytochrome P450s are involved in the oxidation and subsequent breakdown of the compound . The metabolites produced can have different biological activities and may contribute to the overall effects of the compound . Additionally, the compound can influence metabolic flux and metabolite levels, potentially affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its uptake and distribution to different cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness . For example, higher concentrations of the compound in tumor tissues can enhance its anti-cancer effects .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects . For instance, localization to the nucleus may enhance its ability to modulate gene expression .
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(16)12-6-10(15(17,18)19)7-20-14(12)21/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNRBPZZLRWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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